molecular formula C25H22N4O4S B3019783 2-[[3-(4-ethoxyphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]-N-(furan-2-ylmethyl)acetamide CAS No. 536708-45-9

2-[[3-(4-ethoxyphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]-N-(furan-2-ylmethyl)acetamide

Cat. No. B3019783
M. Wt: 474.54
InChI Key: COVIULGLOZCWLQ-UHFFFAOYSA-N
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Description

The compound “2-[[3-(4-ethoxyphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]-N-(furan-2-ylmethyl)acetamide” is a chemical compound with the molecular formula C23H19N5O3S2 . It is a derivative of indole, a heterocyclic aromatic organic compound .


Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple rings and functional groups. The compound contains an indole ring, which is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring .


Chemical Reactions Analysis

Indole derivatives, such as this compound, are known to participate in a variety of chemical reactions. They often serve as the starting point for the synthesis of many bioactive compounds .

Scientific Research Applications

Heterocyclic Compounds in Drug Design

Five-membered heterocycles such as furan and thiophene are pivotal in drug design due to their presence in bioactive molecules. The review by Ostrowski (2022) underscores the significance of furan-2-yl, furan-3-yl, thien-2-yl, and thien-3-yl substituents in the medicinal chemistry of purine and pyrimidine nucleobases, nucleosides, and their analogues. This extensive review demonstrates the impact of bioisosteric replacement of aryl substituents with heteroaryl ones on activities, highlighting the broad utility of such modifications in developing compounds with optimized antiviral, antitumor, antimycobacterial, or antiparkinsonian actions (Ostrowski, 2022).

Biomass Conversion to Furan Derivatives

Chernyshev, Kravchenko, and Ananikov (2017) discuss the synthesis of 5-Hydroxymethylfurfural (HMF) from plant biomass, highlighting the potential of HMF and its derivatives as alternative feedstocks for the chemical industry. This review emphasizes the role of furan derivatives in producing monomers, polymers, fuels, and various chemicals, signifying the sustainability aspect of such compounds in future applications (Chernyshev, Kravchenko, & Ananikov, 2017).

Acetamide and Environmental Toxicity

A review on the degradation of acetaminophen by advanced oxidation processes discusses the generation of by-products such as acetamide, highlighting concerns about their potential environmental toxicity. This work underscores the importance of understanding the biotoxicity of such derivatives, contributing to the development of more sustainable chemical practices (Qutob, Hussein, Alamry, & Rafatullah, 2022).

Pyrrolobenzimidazoles in Cancer Treatment

Skibo (1998) reviews the antitumor activity of pyrrolobenzimidazole derivatives, highlighting their design, chemistry, and biological activity. This review indicates the potential of pyrrolobenzimidazole structures in developing new cancer therapies, demonstrating the critical role of such scaffolds in medicinal chemistry (Skibo, 1998).

Future Directions

Indole derivatives have diverse biological activities and immeasurable potential to be explored for newer therapeutic possibilities . Therefore, the future research directions for this compound could involve further exploration of its biological activities and potential applications in medicine.

properties

IUPAC Name

2-[[3-(4-ethoxyphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]-N-(furan-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22N4O4S/c1-2-32-17-11-9-16(10-12-17)29-24(31)23-22(19-7-3-4-8-20(19)27-23)28-25(29)34-15-21(30)26-14-18-6-5-13-33-18/h3-13,27H,2,14-15H2,1H3,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COVIULGLOZCWLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=O)C3=C(C4=CC=CC=C4N3)N=C2SCC(=O)NCC5=CC=CO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[[3-(4-ethoxyphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]-N-(furan-2-ylmethyl)acetamide

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